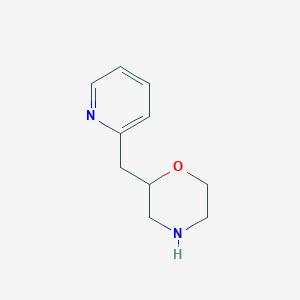
2-(Pyridin-2-ylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-ylmethyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyridine ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylmethyl)morpholine typically involves the reaction of pyridine-2-carbaldehyde with morpholine in the presence of a reducing agent. One common method is the reductive amination process, where pyridine-2-carbaldehyde is reacted with morpholine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanone derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Reduction: The compound can be reduced under specific conditions to yield different derivatives, although this is less common.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, copper catalysts, and water as the oxygen source.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Pyridin-2-yl-methanone derivatives.
Substitution: Various substituted morpholine derivatives depending on the electrophile used.
Reduction: Reduced forms of the original compound, though specific products depend on the reaction conditions.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-ylmethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-ylmethyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to interact with various biological molecules, influencing processes such as signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a morpholine ring.
Pyridin-2-yl-methanone: An oxidized form of 2-(Pyridin-2-ylmethyl)morpholine, used as an intermediate in various chemical syntheses.
Morpholine derivatives: Compounds with similar morpholine rings but different substituents, used in a variety of chemical and biological applications.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and makes it a versatile building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylmethyl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-2-4-12-9(3-1)7-10-8-11-5-6-13-10/h1-4,10-11H,5-8H2 |
Clave InChI |
RPNRCILVPZBXOS-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















